2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide
Description
2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide is a heterocyclic compound featuring a benzoimidazole core linked to a piperidine ring via an acetamide bridge, terminating in a 4-bromophenyl group. The benzoimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The 4-bromophenyl group contributes electron-withdrawing effects, which may influence electronic interactions in target binding .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAGIOUTFUTTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidine ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the piperidine-benzimidazole intermediate with 4-bromophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, converting them into amines or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives of the benzimidazole ring.
Reduction: Amino derivatives or reduced benzimidazole forms.
Substitution: Various substituted phenylacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- The benzimidazole moiety is known for its anticancer properties. Compounds similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide have shown effectiveness against various cancer cell lines. For instance, derivatives of benzimidazole have been reported to exhibit significant cytotoxicity against human colorectal carcinoma (HCT116) cells, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
-
Antimicrobial Activity
- The compound has been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Similar derivatives have demonstrated notable activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against multiple strains . The presence of halogen substituents, such as bromine, enhances the antimicrobial potency of these compounds .
- Antitubercular Activity
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of Benzimidazole Ring : This is achieved through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
- Piperidine Substitution : Piperidine is introduced to the benzimidazole scaffold through nucleophilic substitution reactions.
- Acetamide Formation : Finally, acetamide functionalities are introduced via acylation reactions with appropriate acid chlorides or anhydrides.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Evaluation
A study evaluated a series of benzimidazole derivatives, including those similar to this compound, against HCT116 cells. Results indicated that certain compounds exhibited IC50 values significantly lower than that of 5-FU, suggesting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Screening
In another study, derivatives were assessed for antimicrobial activity against various pathogens. Compounds with structural similarities showed promising results with MIC values indicating effective inhibition of bacterial growth, thus supporting the hypothesis that structural modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide involves interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or interact with receptors in the central nervous system.
Pathways Involved: The compound may influence signaling pathways such as the NF-κB pathway, leading to reduced inflammation or apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound’s structure can be compared to derivatives with modifications in three key regions:
Benzoimidazole Core: Variations include substitutions at the nitrogen atoms (e.g., methoxy or alkyl groups) or fusion with other heterocycles (e.g., quinoline in ).
Linker Region : The acetamide bridge in the target compound is replaced with thioether, triazole, or sulfonamide groups in analogs (e.g., ).
Terminal Aromatic Group : The 4-bromophenyl group is substituted with nitro, methoxy, or halogenated phenyl groups in related compounds (e.g., ).
Table 1: Structural Comparison of Key Analogues
Antimicrobial and Antioxidant Activity
Compounds with thioether linkers, such as those in and , exhibit moderate to strong antimicrobial activity against bacterial and fungal strains. For example, derivatives with 4-nitrophenyl or 4-methoxyphenyl terminal groups showed IC₅₀ values ranging from 12–25 µM against E. coli and S. aureus . The target compound’s piperidine linker may enhance membrane permeability compared to rigid triazole or thioether linkers, but this requires experimental validation.
Quorum Sensing Inhibition
Triazole-linked analogs (e.g., 6p in ) demonstrated potent quorum sensing inhibition (68.23% at 250 µM) in Pseudomonas aeruginosa by disrupting LasR-mediated signaling .
Anticancer Activity
Sulfonamide-linked derivatives (e.g., 5a-c in ) showed cytotoxicity against MCF-7 and HepG2 cell lines (IC₅₀: 8–15 µM) .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
The target compound’s piperidine group likely improves aqueous solubility compared to rigid triazole or nitro-substituted analogs. However, the bromophenyl group may reduce solubility relative to methoxy or methyl-substituted derivatives .
Biological Activity
The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and neurological effects, based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzimidazole moiety, a piperidine ring, and a bromophenyl acetamide group, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.27 to 2.65 µM against different bacterial strains, suggesting potent antibacterial effects .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Acinetobacter baumannii |
These findings indicate that the presence of specific substituents on the piperidine ring can enhance antimicrobial activity, with electron-withdrawing groups like bromine contributing positively to efficacy .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays. For example, related benzimidazole derivatives demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values as low as 4.53 µM, outperforming standard chemotherapy agents like 5-fluorouracil (5-FU) . The structure-activity relationship suggests that modifications in the phenyl and piperidine rings can lead to enhanced anticancer properties.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Neurological Effects
Recent studies have explored the modulation of GABA-A receptors by benzimidazole derivatives. Compounds similar to this compound have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial in neurological processes . This modulation could provide therapeutic avenues for treating anxiety and other neurological disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Antimicrobial Efficacy : A study reported the synthesis and evaluation of a series of benzimidazole derivatives that exhibited broad-spectrum antimicrobial activity against both bacterial and fungal pathogens.
- Cancer Treatment : Clinical trials involving benzimidazole-based compounds are underway to assess their efficacy in cancer treatment, particularly focusing on colorectal and breast cancers.
- Neurological Applications : Investigations into the effects of these compounds on GABA-A receptor modulation suggest potential applications in treating anxiety disorders and epilepsy.
Q & A
Q. What synthetic strategies are most effective for preparing 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide, and how are intermediates characterized?
- Methodology: The synthesis typically involves a multi-step approach:
Imidazole Ring Formation: Cyclization of 4-(1H-benzo[d]imidazol-2-yl)piperidine using thiourea or urea derivatives under acidic conditions (e.g., HCl/EtOH) .
Acetamide Coupling: Reacting the piperidine-imidazole intermediate with 4-bromophenylacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to achieve >95% purity .
- Characterization:
- NMR (¹H/¹³C): Confirms regioselectivity of imidazole substitution and acetamide linkage (e.g., δ 2.8–3.2 ppm for piperidine protons; δ 170 ppm for carbonyl) .
- LC-MS: Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 452.1) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Key Techniques:
- FT-IR: Identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹ for imidazole; C=O at 1650 cm⁻¹ for acetamide) .
- X-ray Crystallography: Resolves piperidine chair conformation and bromophenyl spatial orientation (e.g., dihedral angle <10° between aromatic planes) .
- HPLC: Quantifies purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, piperidine ring size) impact biological activity?
- Structure-Activity Relationship (SAR) Insights:
- Bromophenyl vs. Chlorophenyl: Bromine’s higher electronegativity enhances hydrophobic interactions with enzyme pockets (e.g., 10-fold increase in BACE1 inhibition vs. chloro analog) .
- Piperidine Ring: Substitution at C4 of piperidine optimizes steric fit with target proteins (e.g., IC₅₀ = 0.8 μM for BACE1 vs. 2.1 μM for morpholine analogs) .
- Table: Comparative Activity of Derivatives
| Substituent (R) | Target Enzyme (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Bromophenyl | BACE1: 0.8 | |
| 4-Chlorophenyl | BACE1: 8.2 |
Q. What experimental approaches resolve contradictory data in enzyme inhibition assays (e.g., BACE1 vs. α-glucosidase)?
- Conflict Resolution:
Dose-Response Curves: Validate activity across concentrations (e.g., sigmoidal curves for BACE1; linear for α-glucosidase) .
Molecular Docking: Compare binding poses (e.g., bromophenyl group occupies BACE1 S3 pocket but clashes with α-glucosidase’s catalytic site) .
Selectivity Screening: Use panels of related enzymes (e.g., >50-fold selectivity for BACE1 over caspases) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., blood-brain barrier permeability)?
- In Silico Strategies:
- LogP Calculations: Predict lipophilicity (e.g., ClogP = 3.2 for parent compound; optimal range: 2–5 for CNS penetration) .
- P-gp Substrate Prediction: Avoid efflux by modifying acetamide to tertiary amides (e.g., N-methyl substitution reduces P-gp affinity by 40%) .
Methodological Notes
- Contradictory Evidence Handling: Cross-validate NMR and LC-MS data with orthogonal techniques (e.g., HRMS for exact mass) to rule out isomeric impurities .
- Biological Assay Design: Include positive controls (e.g., Donepezil for BACE1; Acarbose for α-glucosidase) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
